N-(1-Aminopropan-2-yl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Aminopropan-2-yl)acetamide hydrochloride is a chemical compound with the molecular formula C5H12N2O·HCl. It is a derivative of acetamide and contains an amino group attached to the second carbon of a propane chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with propan-2-ol (isopropanol) as the starting material.
Reaction Steps:
The hydroxyl group of propan-2-ol is first converted to a halide (e.g., chloroform) through a substitution reaction.
The halide is then reacted with ammonia to form the corresponding amine.
Finally, the amine is acylated with acetic anhydride to produce N-(1-Aminopropan-2-yl)acetamide.
Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified through crystallization or other suitable methods to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide (OH-) or cyanide (CN-) can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Primary amines.
Substitution Products: Various substituted amides or amines.
Scientific Research Applications
N-(1-Aminopropan-2-yl)acetamide hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It is used in the production of various chemical products and as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism by which N-(1-Aminopropan-2-yl)acetamide hydrochloride exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors to modulate their activity. The molecular targets and pathways involved are determined by the specific biological system being studied.
Comparison with Similar Compounds
N-(1-Aminopropan-2-yl)acetamide: The parent compound without the hydrochloride salt.
N-(1-Aminopropan-2-yl)benzamide: A benzamide derivative with similar structural features.
N-(1-Aminopropan-2-yl)formamide: A formamide derivative with a different functional group.
Uniqueness: N-(1-Aminopropan-2-yl)acetamide hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(1-aminopropan-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-4(3-6)7-5(2)8;/h4H,3,6H2,1-2H3,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVZJSVWEWTUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.